Metofoline
Description
Historical Overview of Metofoline Discovery and Early Preclinical Investigation
The discovery of this compound marked an important step in the investigation of opioid analgesics. Chemically, this compound is classified as an isoquinoline (B145761) derivative. fishersci.co.uk This structural characteristic distinguishes it from many other opioid compounds, though it shares some structural similarity with the non-opioid alkaloid papaverine. fishersci.co.uk
Early preclinical investigations focused on evaluating this compound's analgesic properties. It was assessed for its potential in treating postoperative pain and demonstrated an analgesic efficacy comparable to that of codeine. fishersci.co.uk Research further elucidated the compound's stereochemistry, revealing that this compound exists as two enantiomers: the levo (R) enantiomer and the (S) enantiomer. The levo (R) enantiomer was identified as the active form, exhibiting approximately three times the potency of codeine, while the (S) enantiomer was found to be inactive. fishersci.co.uk
Further studies explored the impact of structural modifications on this compound's analgesic activity. Analogs where the 4'-chloro group was replaced by other electron-withdrawing groups were synthesized and tested. The fluoro derivative showed a slight increase in potency compared to the chloro derivative, while the nitro derivative proved to be the most potent. Notably, the racemic 4'-nitromethopholine (B1583179) demonstrated approximately 20 times the potency of codeine. fishersci.co.uk Subsequent research conducted by Bristol-Myers in the 1960s also suggested the development of derivatives with significantly enhanced analgesic activity, exceeding 50 times that of codeine. fishersci.co.uk
The following table summarizes the comparative analgesic potencies of this compound and its key analogs relative to codeine:
| Compound | Relative Analgesic Potency (vs. Codeine) |
| This compound (racemic) | ~1x |
| This compound (R-enantiomer) | ~3x |
| 4'-Fluoro this compound (analog) | Slightly >1x |
| 4'-Nitro this compound (racemic analog) | ~20x |
| Bristol-Myers Derivatives (1960s) | >50x |
| fishersci.co.uk |
Despite its promising preclinical findings, this compound was eventually withdrawn from the market in 1965 based on research findings. fishersci.co.uk
Evolution of this compound's Research Trajectory and Academic Significance in Opioid Pharmacology
This compound's research trajectory contributed to the academic understanding of opioid pharmacology, particularly concerning structure-activity relationships and the diversity of chemical scaffolds that can elicit opioid-like effects. Its classification as an opioid analgesic, despite being an isoquinoline derivative structurally distinct from many classical opioids, highlighted that analgesic activity could arise from varied chemical architectures. fishersci.co.uk
The detailed investigation into this compound's enantiomers and the systematic exploration of its analogs, such as the 4'-nitro derivative, provided valuable insights into how specific chemical modifications could dramatically alter potency. fishersci.co.uk This work underscored the importance of molecular structure in modulating pharmacological activity and served as a precursor to more sophisticated structure-based drug design efforts in opioid research.
Within the broader context of opioid pharmacology, this compound's study contributed to the ongoing academic discourse on opioid receptor interactions. Opioid drugs typically exert their effects by acting on G-protein coupled receptors, primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors, which are found in both the central and peripheral nervous systems. Activation of these receptors leads to cellular hyperpolarization, often through the inhibition of adenylyl cyclase and modulation of ion channels, ultimately resulting in analgesia. While specific receptor binding profiles for this compound are not detailed in the historical overview, its classification as an opioid analgesic implies interaction with these fundamental systems, contributing to the empirical knowledge base of compounds capable of modulating opioid pathways.
Positioning of this compound within the Broader Landscape of Analgesic Drug Research
This compound's early evaluation for postoperative pain positioned it within the continuous and extensive efforts to discover and develop effective analgesic agents. fishersci.co.uk Historically, the search for pain relief has been a fundamental aspect of medicine, with opioids like morphine being among the most potent analgesics known.
The research into this compound, despite its eventual withdrawal, reflects the historical breadth of chemical diversity explored in analgesic drug discovery. Its unique isoquinoline structure contributed to the understanding that analgesic properties are not confined to a single chemical class. fishersci.co.uk This early work laid groundwork for future research, which continues to seek novel analgesics that can provide potent pain relief while minimizing undesirable side effects such as dependence and respiratory depression. Contemporary analgesic research actively pursues compounds that can achieve analgesia through mechanisms that may separate pain relief from these adverse effects, such as G-protein biased ligands. This compound's journey, from discovery and preclinical investigation to its eventual withdrawal, serves as a historical example of the complexities inherent in developing new pain medications and the iterative nature of pharmaceutical research aimed at optimizing therapeutic profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYHQFUMNOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862851 | |
| Record name | Metofoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-02-1, 14415-95-3, 180003-15-0 | |
| Record name | Metofoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methopholine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methopholine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methopholine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180003150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metofoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metofoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZT2W1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Metofoline
Classification within Opioid Analgesics and Isoquinoline (B145761) Derivatives
Metofoline holds a distinct position in chemical and pharmacological classification. It is categorized as both an opioid analgesic and an isoquinoline derivative.
Chemically, this compound's core structure is a tetrahydroisoquinoline. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are the basis for a large family of plant alkaloids. Unlike the vast majority of opioid analgesics that are structurally related to morphine (phenanthrenes) or are synthetic phenylpiperidines or benzomorphans, this compound's isoquinoline structure is a notable exception. This structural uniqueness means it is not closely related to most other opioids. However, it bears a notable structural resemblance to papaverine, a non-analgesic isoquinoline alkaloid found in the opium poppy.
Pharmacologically, this compound is classified as an opioid analgesic. Its pain-relieving effects are mediated through its action on opioid receptors. Despite its structural dissimilarity to morphine and other opiates, it produces analgesic effects comparable to codeine, positioning it within the class of compounds that modulate the endogenous opioid system to achieve pain relief.
Theoretical Frameworks of Opioid Receptor Pharmacology Applied to this compound Research
The study of this compound is grounded in the fundamental principles of opioid receptor pharmacology. Opioids exert their effects by interacting with specific G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The three classical opioid receptors are Mu (μ), Delta (δ), and Kappa (κ).
The primary mechanism of action for most opioid analgesics involves agonism at the Mu-opioid receptor (MOR). Activation of MORs in the brain and spinal cord leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters, ultimately dampening the transmission of pain signals.
Research into this compound would have been guided by this framework. Its analgesic properties strongly suggest that it functions as an agonist at opioid receptors, most likely the Mu receptor, which is the primary mediator of analgesia for drugs in this class. The drug is composed of two enantiomers, with the levo (R)-enantiomer being the pharmacologically active form and the dextro (S)-enantiomer being inactive. This stereospecificity is a hallmark of opioid receptor interactions, where the three-dimensional structure of the ligand is critical for binding to and activating the receptor.
Comparative Preclinical Pharmacological Profiling of this compound with Structurally Related and Unrelated Opioids
Preclinical studies, primarily conducted in animal models, were essential for characterizing the analgesic potency of this compound relative to other opioids. These investigations established its efficacy in comparison to codeine, a commonly used opioid for mild to moderate pain.
The research demonstrated that racemic this compound possesses an analgesic efficacy roughly equivalent to that of codeine. However, further investigation into its stereoisomers revealed that the analgesic activity resides entirely in the (R)-enantiomer, which is approximately three times more potent than codeine. The (S)-enantiomer was found to be inactive.
Furthermore, structure-activity relationship (SAR) studies were performed on analogs of this compound to explore how chemical modifications would affect potency. Replacing the 4'-chloro group on the phenethyl moiety with other electron-withdrawing groups led to significant changes in analgesic activity. The fluoro derivative was found to be slightly more potent than this compound, while the 4'-nitro derivative was substantially more potent. Racemic 4'-nitromethopholine (B1583179) was shown to be approximately 20 times more potent than codeine in preclinical assessments.
| Compound | Relative Potency (vs. Codeine) |
|---|---|
| Codeine | 1x |
| This compound (Racemic) | ~1x |
| This compound (R)-enantiomer | ~3x |
| This compound (S)-enantiomer | Inactive |
| 4'-Fluoro-metofoline | Slightly > 1x |
| 4'-Nitro-metofoline (Racemic) | ~20x |
Investigation of this compound's Receptor Binding and Selectivity Profiles
While the functional effects of this compound clearly classify it as an opioid agonist, detailed receptor binding and selectivity data from the period of its primary research are not extensively documented in modern literature. Receptor binding assays, which typically use radiolabeled ligands to determine the affinity (often expressed as a Ki value) of a compound for different receptor subtypes, are the standard for characterizing a drug's receptor profile.
Based on its pharmacological effects as a centrally-acting analgesic, it is inferred that this compound acts as an agonist at the Mu-opioid receptor. The Mu receptor is the primary target for the majority of clinically used opioid analgesics, mediating their desired pain-relieving effects. The development of tolerance and physical dependence, common characteristics of opioid use, are also primarily associated with chronic agonism at the Mu receptor.
The selectivity profile of this compound—its relative affinity for Mu, Kappa, and Delta opioid receptors—has not been clearly elucidated in available sources. Such information would be critical to fully understand its mechanism of action and to distinguish it from other opioids that may have mixed-receptor activities (e.g., agonist at one receptor type and antagonist at another). For many isoquinoline-based opioids, N-substituents can influence receptor selectivity; for instance, N-methyl derivatives often show greater Mu-receptor selectivity, while N-cyclopropylmethyl derivatives can exhibit increased Kappa-receptor selectivity. nih.gov Given this compound is an N-methyl derivative, this could suggest a preference for the Mu receptor, consistent with its morphine-like analgesic profile. However, without specific binding assay data, this remains an inference based on its functional activity and general structure-activity relationships within the broader class of opioids.
Molecular and Cellular Mechanisms of Metofoline Action
Elucidation of Metofoline's Primary Receptor Interactions and Agonist/Antagonist Activity
This compound functions as an opioid receptor agonist. researchgate.net The active form of this compound is its levo (R) enantiomer, which exhibits approximately three times the potency of codeine. Conversely, the (S) enantiomer of this compound is inactive. wikipedia.org Research into this compound analogs has shown that modifications, such as replacing the 4'-chloro group with other electron-withdrawing groups, can significantly alter its potency. For instance, the fluoro derivative is slightly more potent than the chloro derivative, while the nitro derivative demonstrates the highest potency, being around 20 times more potent than codeine. wikipedia.org
Opioid receptors, which include mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets through which opioids exert their effects. mims.comguidetoimmunopharmacology.org Most clinically utilized opioids act as agonists, stimulating these receptors to produce their pharmacological actions. nih.gov While this compound is characterized as an opioid receptor agonist, the specific opioid receptor subtype(s) (e.g., μ, δ, or κ) with which it primarily interacts, and whether it acts as a full or partial agonist, are not explicitly detailed in the available information.
A comparison of this compound's potency relative to codeine is presented in the table below:
| Compound | Enantiomer | Relative Potency (vs. Codeine) | Notes |
| This compound | (R) levo | ~3x | Active form wikipedia.org |
| This compound | (S) | Inactive | wikipedia.org |
| 4'-Nitro-Metofoline | Racemic | ~20x | Most potent analog tested wikipedia.org |
Analysis of Intracellular Signaling Pathways Mediated by this compound (e.g., G-Protein Coupling, Beta-Arrestin Recruitment)
Opioid receptors belong to the superfamily of G protein-coupled receptors (GPCRs). nih.govnih.gov Upon ligand binding and activation, GPCRs typically trigger intracellular signaling cascades. A canonical pathway involves the dissociation of heterotrimeric G proteins into Gα-GTP and Gβγ subunits. These activated subunits then interact with various intracellular signaling partners, leading to diverse cellular responses. For instance, Gα subunits can inhibit adenylyl cyclase activity, which in turn reduces cyclic AMP (cAMP) levels, while Gβγ subunits can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. nih.govnih.govnih.gov G-protein-mediated signaling pathways are generally considered crucial for the analgesic effects of opioids.
Another significant intracellular pathway mediated by activated GPCRs, including opioid receptors, is the recruitment of β-arrestin. β-arrestin binding can lead to receptor internalization, desensitization, and activation of alternative, G-protein-independent signaling pathways. While β-arrestin recruitment is an integral part of GPCR signaling, it is often associated with undesirable side effects in the context of opioid therapeutics.
Despite the general understanding of opioid receptor signaling through G-protein coupling and β-arrestin recruitment, specific detailed analyses of how this compound precisely mediates these intracellular pathways are not available in the provided information.
Exploration of Potential Biased Agonism or Ligand-Directed Signaling of this compound
Biased agonism, also known as functional selectivity or ligand-directed signaling, describes the phenomenon where a ligand preferentially activates one intracellular signaling pathway over another upon binding to a receptor. In the field of opioid pharmacology, biased agonism is a concept actively explored to develop novel analgesics with improved therapeutic profiles. The aim is to design compounds that selectively activate the G-protein-mediated pathways responsible for analgesia while limiting the activation of β-arrestin pathways, which are often linked to adverse effects such as respiratory depression and gastrointestinal issues. nih.gov
While the concept of biased agonism is highly relevant to opioid receptor pharmacology, the available information does not provide specific data or research findings indicating whether this compound exhibits biased agonism or ligand-directed signaling.
Investigation of this compound's Influence on Neurotransmitter Release and Modulation of Neural Excitability
Opioid receptors generally exert an inhibitory influence at the neuronal level. guidetoimmunopharmacology.org Activation of these receptors can lead to a reduction in neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons. guidetoimmunopharmacology.org This inhibitory action is often mediated by the modulation of ion channels, specifically by enhancing potassium channel function and inhibiting calcium channel function, which collectively contribute to decreased neuronal excitability and neurotransmitter secretion. guidetoimmunopharmacology.org
This compound has been noted as a compound that can "directly or indirectly affect the release of neurotransmitters, or exhibit excitatory or inhibitory action potential by themselves." Furthermore, its association with the "Norepinephrine Neurotransmitter Release Cycle" suggests a potential role in modulating norepinephrine (B1679862) release. As an opioid analgesic, this compound, like other narcotic and opioid analgesics, is understood to depress the central nervous system (CNS), modify the emotional reaction to pain, and raise the pain threshold.
Structure Activity Relationship Sar Studies of Metofoline and Analogues
Enantiomeric Selectivity in Metofoline's Preclinical Pharmacological Activity
This compound exhibits enantiomeric selectivity in its pharmacological activity. The compound exists as two enantiomers, with distinct differences in their potency. The levo (R) enantiomer is identified as the active form, demonstrating significant analgesic potency. nih.gov In contrast, the (S) enantiomer is inactive. nih.gov Preclinical studies indicate that the (R) enantiomer of this compound is approximately three times more potent as an analgesic than codeine. nih.gov
Table 1: Enantiomeric Potency of this compound
| Enantiomer | Preclinical Potency (vs. Codeine) | Activity |
| (R)-Metofoline | ~3x | Active |
| (S)-Metofoline | Inactive | Inactive |
Systematic Modification and Derivatization of the this compound Isoquinoline (B145761) Scaffold
Systematic modification and derivatization of the this compound isoquinoline scaffold have been undertaken to explore and enhance its pharmacological properties. A key area of modification has involved the substitution of the 4'-chloro group on the phenyl ring with other electron-withdrawing groups. nih.gov
Research has shown that replacing the 4'-chloro group with a fluoro group results in a derivative that is slightly more potent than the original chloro compound. nih.gov Furthermore, the introduction of a nitro group at the 4'-position yielded the most potent analogue among those tested, with the racemic 4'-nitromethopholine (B1583179) demonstrating approximately 20 times the potency of codeine. nih.gov Later research conducted by Bristol-Myers in the 1960s, involving animal studies, suggested the development of derivatives with significantly increased analgesic activity, exceeding 50 times the potency of codeine. nih.gov
Table 2: Potency of this compound 4'-Substituted Analogues (Racemic)
| 4'-Substituent | Preclinical Potency (vs. Codeine) |
| Chloro | ~1x (this compound) |
| Fluoro | Slightly >1x |
| Nitro | ~20x |
| Undisclosed | >50x (Bristol-Myers derivatives) |
Correlations between Chemical Structure and Preclinical Receptor Affinity and Functional Activity
The correlations between this compound's chemical structure and its preclinical receptor affinity and functional activity are primarily inferred from its observed analgesic potency and the impact of structural modifications. As an opioid analgesic, this compound's functional activity is characterized by its ability to produce pain relief, with its efficacy being comparable to that of codeine. nih.gov
The significant increase in potency observed with the (R)-enantiomer (3x codeine) and the 4'-nitro derivative (20x codeine) highlights the critical role of specific structural features in modulating its pharmacological effect. nih.gov While specific receptor affinity values for this compound across various opioid receptor subtypes (mu, kappa, delta) are not extensively detailed in the provided information, its classification as an opioid analgesic implies interaction with these systems. Beyond its opioid activity, this compound, as an isoquinoline derivative, has also been reported to inhibit ABCB1 (P-glycoprotein) activity, a transporter involved in multidrug resistance in cancer cells. nih.gov However, comprehensive SAR studies to precisely define the structural elements responsible for ABCB1 inhibition have been noted as challenging, with the exact contributing portions remaining unclear. nih.gov
Design Principles for Novel this compound-Inspired Chemical Entities and Libraries
The SAR studies on this compound and its analogues provide foundational design principles for the development of novel chemical entities and libraries inspired by its isoquinoline scaffold. The observed enantiomeric selectivity underscores the importance of stereochemical control in the synthesis of this compound-inspired compounds, emphasizing the preference for the (R)-configuration to achieve optimal activity. nih.gov
Furthermore, the impact of substitutions at the 4'-position of the phenyl ring demonstrates that this site is a crucial point for modulating and enhancing analgesic potency. The progression from chloro to fluoro and then to nitro derivatives, leading to increased potency, suggests that the electronic and steric properties of substituents at this position are key determinants of activity. nih.gov This indicates that exploring a range of electron-withdrawing groups, and potentially other functionalities, at the 4'-position could lead to compounds with improved pharmacological profiles. The historical research by Bristol-Myers, which yielded derivatives with significantly higher potency, further supports the potential for extensive derivatization of the this compound scaffold to discover highly active compounds. nih.gov These findings collectively suggest that future design efforts could focus on optimizing the stereochemistry and systematically varying substituents on the phenyl ring, leveraging computational drug discovery and de novo molecule design approaches to explore diverse chemical libraries based on the this compound isoquinoline framework. mims.comalchetron.com
Preclinical Methodologies for Metofoline Research
In Vitro Experimental Paradigms for Metofoline Investigation
In vitro experimental paradigms utilize isolated biological components or cells to study a compound's direct interactions and effects at a molecular or cellular level.
Cell-based assays are fundamental for investigating a compound's interaction with specific receptors and the subsequent cellular responses. For opioid analgesics like this compound, these assays typically assess binding affinity to opioid receptors (mu (MOR), delta (DOR), and kappa (KOR)) and measure functional responses, such as G protein activation or β-arrestin recruitment elifesciences.orgsemanticscholar.orgmdpi.comnih.gov. Radioligand competition binding assays are commonly employed to determine a compound's affinity for specific opioid receptors, often using membranes prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells or HEK293 cells) stably expressing the target receptors elifesciences.orgsemanticscholar.orgmdpi.commdpi.com. Functional responses can be measured using assays like the [35S]GTPγS binding assay, which assesses G protein coupling upon receptor activation, or fluorescence-based assays that report on changes in membrane potential due to ion channel activation elifesciences.orgsemanticscholar.orgmdpi.comnih.govnih.gov. While this compound is known to be an opioid analgesic, specific detailed data on its receptor binding affinities (Ki values) or functional potencies (EC50 values) at individual opioid receptor subtypes from cell-based assays were not identified in the provided search results.
Enzymatic and biochemical assays are used to analyze the downstream intracellular signaling pathways activated or modulated by a compound. For G protein-coupled receptors (GPCRs), such as opioid receptors, this can involve studying the activation of heterotrimeric G proteins and subsequent signaling cascades mdpi.com. These assays can provide insights into the specific intracellular mechanisms through which a drug exerts its effects mdpi.comshimadzu.com. While these assays are crucial for understanding the detailed pharmacology of opioid analgesics, specific enzymatic or biochemical assay data detailing this compound's impact on intracellular pathway analysis were not found in the provided information.
High-throughput screening (HTS) approaches enable the rapid assessment of large libraries of compounds for desired biological activities nih.govnih.gov. In the context of drug discovery, HTS is valuable for identifying novel lead compounds or profiling analogues of existing compounds, such as this compound, to optimize their pharmacological properties nih.govnih.gov. Fluorescent plate reader-based assays, for instance, can be scaled for HTS to characterize novel opioid ligands nih.govnih.gov. Although this compound analogs have been developed and tested for increased potency wikipedia.org, specific high-throughput screening data pertaining to the profiling of this compound or its direct analogues were not identified in the provided search results.
Metabolomics is an "omics" technology focused on the comprehensive analysis of small molecule metabolites within a biological system mdpi.comcreative-proteomics.comnih.govfrontiersin.org. This approach can reveal changes in cellular metabolic pathways in response to drug treatments, offering a holistic view of the drug's mechanism of action and its impact on cellular biochemistry mdpi.comcreative-proteomics.comnih.govfrontiersin.org. Techniques such as liquid chromatography–mass spectrometry (LC-MS) are commonly used for high-throughput metabolomics analysis frontiersin.org. While metabolomics provides valuable insights into drug-induced metabolic alterations, specific research findings detailing the effects of this compound on cellular metabolic pathways using metabolomics-based approaches were not found in the provided information.
In Vivo Animal Models for this compound's Preclinical Evaluation
Rodent models, primarily using rats and mice, are widely employed in analgesia and pain research to assess the antinociceptive effects of compounds nih.govfrontiersin.orgnih.govufsc.brfrontiersin.orgmeliordiscovery.com. These models can involve acute pain tests, such as the hot-plate and tail-flick assays, which measure reflexive responses to painful stimuli mdpi.comfrontiersin.orgfrontiersin.org. This compound, as an opioid analgesic, has been evaluated for its pain-relieving properties in animal studies wikipedia.org.
Research Findings on this compound's Analgesic Potency in Rodent Models:
Early research indicated that this compound exhibited analgesic efficacy comparable to codeine wikipedia.org. Further investigations into its enantiomers revealed a significant difference in activity. The levo (R) enantiomer of this compound demonstrated approximately three times the potency of codeine wikipedia.org. Additionally, structural modifications led to the development of more potent analogues. Specifically, the racemic 4'-nitromethopholine (B1583179) analogue was found to be approximately 20 times more potent than codeine wikipedia.org. Subsequent research, particularly by Bristol-Myers in the 1960s, suggested that certain derivatives of this compound could achieve significantly increased analgesic activity, exceeding 50 times the potency of codeine in animal studies wikipedia.org.
Table 1: Analgesic Potency of this compound and its Analogues Relative to Codeine in Animal Models
| Compound/Enantiomer/Analogue | Relative Analgesic Potency (vs. Codeine) | Reference |
| This compound (overall) | ~1x | wikipedia.org |
| This compound (levo (R) enantiomer) | ~3x | wikipedia.org |
| 4'-Nitromethopholine (racemic) | ~20x | wikipedia.org |
| This compound Derivatives | >50x | wikipedia.org |
Assessment of this compound's Actions in Specific Preclinical Animal Models
Preclinical studies on this compound primarily aimed to characterize its analgesic efficacy and explore the potency of its derivatives. This compound itself exhibits analgesic efficacy comparable to that of codeine. wikipedia.org Research indicated that the levo (R) enantiomer of this compound is the active form, demonstrating approximately three times the potency of codeine. wikipedia.org Further investigations into this compound analogues revealed that modifications, such as replacing the 4'-chloro group with other electron-withdrawing groups, could significantly enhance analgesic activity. For instance, the fluoro derivative was found to be slightly more potent than the chloro derivative, while the nitro derivative proved to be the most potent. The racemic 4'-nitromethopholine, in particular, showed an analgesic potency around 20 times that of codeine. wikipedia.org Later research, conducted by Bristol-Myers in the 1960s, suggested the development of derivatives with analgesic activity exceeding 50 times that of codeine in animal studies. wikipedia.org
While specific detailed experimental setups and quantitative data (e.g., ED50 values in hot-plate or tail-flick tests specifically for this compound) are not extensively detailed in readily available public summaries, the comparative potency data against codeine indicates the use of standard analgesic assessment models. These models typically involve evaluating pain responses in rodents, utilizing methods such as the hot-plate test or tail-flick assay for acute pain, and more complex models for inflammatory or neuropathic pain. dovepress.comnih.gov
Table 1: Comparative Analgesic Potency of this compound and Analogues (Relative to Codeine)
| Compound | Relative Analgesic Potency (vs. Codeine) | Animal Studies Reference |
| This compound | ~1x | wikipedia.org |
| This compound (R-enantiomer) | ~3x | wikipedia.org |
| 4'-nitro this compound (racemic) | ~20x | wikipedia.org |
| This compound Derivatives (later research) | >50x | wikipedia.org |
Computational and In Silico Approaches in this compound Research and Drug Discovery
Computational and in silico approaches have become indispensable tools in modern drug discovery, offering efficient and cost-effective alternatives or complements to traditional experimental methods. These methodologies are particularly valuable for understanding drug-target interactions, designing novel compounds, and predicting their properties, including toxicity. nih.gov While detailed, specific computational studies focusing solely on this compound using advanced modern techniques are not widely documented in the provided search results, the compound's historical development and known structure-activity relationships (SAR) make it highly relevant to these methodologies.
Ligand-Based and Structure-Based Drug Design for this compound Analogues
Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are pivotal in optimizing existing compounds and discovering new chemical entities. LBDD relies on the knowledge of known active ligands and their properties to infer design principles, while SBDD utilizes the three-dimensional structure of the target protein to design molecules that fit its binding site. mdpi.com
The early research on this compound clearly demonstrated an understanding of its structure-activity relationships. The finding that replacing the 4'-chloro group with other electron-withdrawing groups (e.g., fluoro, nitro) significantly altered its analgesic potency indicates a systematic exploration of its chemical space. wikipedia.org This type of empirical SAR investigation lays the groundwork for and aligns with principles used in modern ligand-based drug design, where quantitative structure-activity relationships (QSAR) models are built to predict properties based on chemical structure. This compound has been listed in datasets used for QSAR studies, suggesting its inclusion in such analyses to quantify relationships between chemical structure and properties. tdx.cattdx.cat While specific computational models for designing this compound analogues using LBDD or SBDD are not detailed, the historical SAR data would serve as valuable input for such computational efforts.
Machine Learning and Chemoinformatics in Preclinical Toxicity Prediction Research Relevant to this compound's Profile
Machine learning (ML) and chemoinformatics play a crucial role in predicting the toxicity profiles of chemical compounds, thereby reducing the need for extensive and costly experimental testing in animals. sci-hub.sersc.orgnih.gov Given this compound's withdrawal from the market due to the occurrence of ophthalmic side-effects, including cataracts in dogs, it serves as a highly relevant case study for the application of these predictive methodologies. wikipedia.org
Chemoinformatics approaches involve the use of computational tools to manage, analyze, and apply chemical information, including the generation of molecular descriptors and fingerprints that encode structural and physicochemical features of compounds. sci-hub.seresearchgate.netnih.gov These descriptors are then used as input for machine learning algorithms (e.g., Logistic Regression, Support Vector Machines, Neural Networks, Random Forests) to build models that predict various toxicity endpoints, such as acute oral toxicity or drug-induced liver injury. sci-hub.sersc.orgmdpi.comresearchgate.netnih.gov Tools like "ToxiM" have been developed to predict molecular toxicity, solubility, and permeability using these integrated approaches. researchgate.netnih.gov The compositional differences in the distribution of atoms between toxic and non-toxic molecules are exploited to develop classification and regression models. researchgate.netnih.gov While specific ML models trained on this compound's toxicity data are not detailed, the compound's known adverse effects make it a prime example where such in silico prediction could have provided early insights into potential issues, aligning with the goal of reducing attrition in drug development.
Molecular Modeling and Docking Studies for this compound-Target Interactions
Molecular modeling and docking studies are computational techniques used to simulate and predict the binding interactions between a small molecule (ligand) and its biological target (e.g., a receptor protein). These studies provide atomic-level insights into how a drug interacts with its target, which is crucial for understanding its mechanism of action and for rational drug design. nih.govmdpi.comfrontiersin.orgnih.gov For opioid analgesics, molecular docking is commonly applied to evaluate interactions with opioid receptors (μ, δ, κ), aiming to rank binding affinities and explore the structural basis of receptor subtype selectivity and agonist interaction mechanisms. nih.govplos.orgnih.gov
While specific molecular docking or dynamics simulations for this compound itself are not explicitly detailed in the provided search results, the principles and methodologies described for other opioid ligands are directly applicable to this compound. These studies typically involve docking the ligand into the active site of a receptor's crystal structure, followed by conformational searches and the application of scoring functions to estimate binding affinity. frontiersin.orgplos.org More advanced methods, such as molecular dynamics (MD) simulations, can further explore the dynamic behavior of the ligand-receptor complex over time, revealing transient interactions and conformational changes important for receptor activation. mdpi.comnih.govyoutube.com Given this compound's classification as an opioid analgesic and its activity at opioid receptors, such computational studies would be instrumental in elucidating its precise binding mode, identifying key amino acid residues involved in its interaction with opioid receptors, and potentially explaining the differences in potency observed among its enantiomers and analogues. wikipedia.org
Metabolic Fate and Pharmacokinetics Research Preclinical
In Vitro Metabolism Studies of Metofoline and its Analogues
Identification of this compound's Preclinical Metabolic Pathways and Metabolites
The identification of a drug's metabolic pathways and its metabolites is a critical step in preclinical development, often involving techniques like liquid chromatography-high-resolution mass spectrometry. nih.govnih.govfrontiersin.org This process helps in understanding how the parent compound is transformed and what active or inactive metabolites are formed. For this compound, while its chemical structure (C20H24ClNO2) is known, specific details regarding its preclinical metabolic pathways (e.g., hydroxylation, N-dealkylation, glucuronidation) and the identification of its individual metabolites are not provided in the available sources. wikipedia.org
Preclinical Pharmacokinetic Profiling and Disposition of this compound
Preclinical pharmacokinetic profiling involves characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) in animal models to understand its disposition in the body. nih.govnih.gov This includes parameters such as half-life, clearance, volume of distribution, and bioavailability. frontiersin.orgfrontiersin.org Despite the historical preclinical animal studies that evaluated this compound's analgesic activity and led to the observation of adverse effects in dogs, specific data on this compound's preclinical pharmacokinetic parameters or detailed disposition in animal models (e.g., plasma concentration-time profiles, tissue distribution, excretion routes) are not detailed in the provided search results. wikipedia.org
Academic Implications and Future Research Directions
Metofoline's Contribution to Understanding Complex Opioid Pharmacology and Drug Withdrawal Phenomena
This compound exhibits analgesic efficacy comparable to that of codeine. fishersci.co.uknih.gov A notable aspect of this compound's pharmacological profile is its observed low physical dependence capacity. Studies conducted in dogs reported a failure to observe abstinence signs even after prolonged daily administration. Similarly, in morphine-dependent monkeys, the physical dependence capacity of this compound was estimated to be very low. nih.gov This characteristic is particularly significant because it suggests a potential dissociation between the analgesic effects and the development of physical dependence, a major challenge in traditional opioid pharmacology.
The mechanisms underlying opioid withdrawal are complex, involving increased adenylate cyclase activity in the locus coeruleus and dysregulation of various neurotransmitters, including dopamine (B1211576) and serotonin. alchetron.comwikipedia.orguni.lu The kappa opioid receptor (KOR) system has also been implicated in mediating dysphoria and acting as an "anti-reward system" during opioid withdrawal. This compound's ability to produce analgesia with minimal physical dependence offers a valuable tool for researchers to investigate alternative pathways or receptor interactions that might mitigate the severe withdrawal symptoms typically associated with conventional opioid agonists. This unique profile could provide crucial insights into developing opioid-based therapeutics that retain analgesic efficacy while minimizing the burden of physical dependence.
Unresolved Questions and Research Gaps in this compound's Comprehensive Preclinical Profile
Despite its promising analgesic properties and low dependence liability, this compound was withdrawn from the market in 1965. This withdrawal was primarily attributed to the occurrence of ophthalmic side effects, specifically the discovery that the drug could induce cataracts in dogs. fishersci.co.uknih.gov The nature of this "unspecific experimental toxicity" represents a significant unresolved question in this compound's preclinical profile. The precise molecular and cellular mechanisms underlying these ophthalmic toxicities and the induction of cataracts remain largely unelucidated in the available literature, highlighting a critical research gap.
Furthermore, while animal studies indicated a low physical dependence capacity, a comprehensive understanding of this compound's full receptor binding profile, beyond its general opioid activity, and its specific interactions with various opioid receptor subtypes (mu, kappa, delta) in relation to its unique effects (analgesia with low dependence) warrants further investigation. fishersci.co.uknih.gov The detailed pharmacokinetic and pharmacodynamic characteristics that contribute to its low dependence liability, especially when compared to other opioids, also represent an area requiring deeper research to fully characterize its preclinical profile.
Potential for this compound and its Analogues as Research Probes in Neuropharmacology and Pain Research
This compound's distinct chemical architecture as an isoquinoline (B145761) derivative, which sets it apart from many other opioids, along with its enantiomeric activity (with the (R)-enantiomer being the active form and the (S)-enantiomer being inactive), positions it as a valuable structural template for neuropharmacological investigations. fishersci.co.uk
Its documented low physical dependence capacity in animal models makes this compound a compelling research probe to explore mechanisms that could decouple analgesia from dependence, a paramount objective in contemporary pain research. nih.gov Research has shown that analogs of this compound, where the 4'-chloro group was substituted with other electron-withdrawing groups, such as fluorine or a nitro group, resulted in increased analgesic potency. Notably, the racemic 4'-nitromethopholine (B1583179) demonstrated approximately 20 times the potency of codeine. fishersci.co.uk This demonstrates the potential for targeted structural modifications to optimize its pharmacological profile. Such this compound analogs could serve as instrumental tools to dissect specific receptor interactions or downstream signaling pathways responsible for its analgesic effects without the high dependence liability commonly associated with traditional opioids. Investigations into these compounds could help identify novel targets or pathways in pain modulation that are inherently less prone to inducing dependence.
Opportunities for Advanced Computational and Experimental Integration in Future this compound Research
The advancement of computational methods, including machine learning and chemoinformatics, offers significant opportunities for future research into this compound. These approaches are increasingly utilized for toxicity prediction and rational drug design. The integration of these computational tools with experimental research on this compound could provide a powerful framework to address its unresolved questions.
Specifically, computational models, which can leverage chemical and structural features such as molecular descriptors and fingerprints, could be applied to:
Predict and elucidate the "unspecific experimental toxicity" and ophthalmic side effects that led to this compound's withdrawal. This could involve identifying specific structural moieties responsible for these adverse effects, thereby guiding the design of safer derivatives.
Design and virtually screen novel this compound analogs with enhanced analgesic properties and improved safety profiles, aiming to minimize or eliminate the previously observed unwanted effects.
Model this compound's interactions with various opioid receptor subtypes and other neuropharmacological targets to gain a more profound understanding of its unique pharmacological signature, particularly the mechanisms underlying its low dependence liability.
The iterative integration of computational predictions with experimental validation can significantly accelerate the drug discovery process, enabling researchers to explore broader chemical spaces and identify beneficial structural modifications more efficiently.
Role of this compound Research in the Broader Quest for Safer Analgesics and Novel Pharmacological Paradigms
The escalating global challenge of opioid addiction and overdose has underscored the critical need for safer analgesics that possess reduced abuse liability and fewer adverse effects. This compound's historical context, particularly its documented low physical dependence capacity in animal studies despite its opioid analgesic properties, positions it as a valuable case study within this broader quest. nih.gov
Research focused on this compound and its analogs can contribute significantly to the development of novel pharmacological paradigms by:
Identifying mechanisms that decouple analgesia from physical dependence , thereby moving beyond the conventional understanding of mu-opioid receptor agonism as the sole pathway for effective pain relief. This could lead to the discovery of new molecular targets or signaling pathways that offer pain relief without the high risk of dependence.
Exploring alternative or multi-mechanistic approaches to pain management , akin to the concept of "atypical opioids" that combine opioid receptor activation with one or more non-opioid mechanisms of action.
Providing crucial insights into the structural features that confer a favorable therapeutic index , potentially guiding the rational design of new chemical entities that deliver potent pain relief with a significantly improved safety and dependence profile.
By thoroughly investigating this compound's unique pharmacological signature and diligently addressing its unresolved preclinical questions, researchers can advance the fundamental understanding of opioid systems and contribute to the development of a new generation of pain medications that are both effective and safer for patients.
Q & A
Q. What strategies address batch-to-batch variability in this compound’s long-term stability studies?
- Implement ICH Q1A guidelines: store samples at 25°C/60% RH and 40°C/75% RH. Analyze degradation products via UPLC-QTOF at 0, 3, 6, and 12 months. Use multivariate analysis (PCA) to correlate impurities with storage conditions. Include raw stability data in appendices with degradation pathway hypotheses .
Methodological Tables
Table 1: Key Parameters for In Vitro Binding Assays
Table 2: Meta-Analysis Workflow for Contradictory Data
| Step | Tool/Method | Outcome Metric | Source |
|---|---|---|---|
| Literature Search | PRISMA flow diagram | Study inclusion/exclusion | |
| Data Extraction | Covidence software | Standardized effect sizes | |
| Heterogeneity Test | I² statistic | Quantification of variability | |
| Sensitivity Analysis | Leave-one-out method | Identification of influential studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
